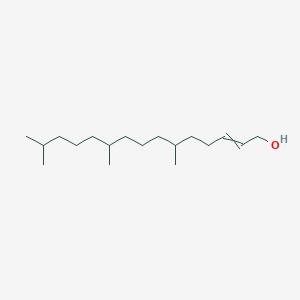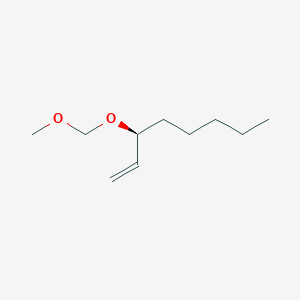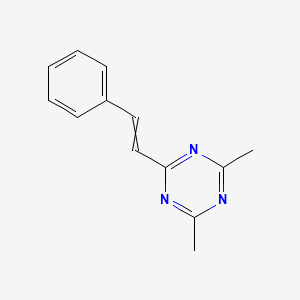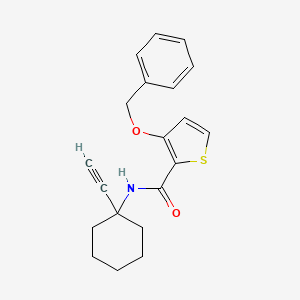
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.
Formation of the Carboxamide: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine, such as 1-ethynylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the type of activity exhibited by the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-N-cyclohexylthiophene-2-carboxamide: Lacks the ethynyl group.
3-(Benzyloxy)-N-(1-propynylcyclohexyl)thiophene-2-carboxamide: Contains a propynyl group instead of an ethynyl group.
Uniqueness
3-(Benzyloxy)-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the ethynyl group, which can impart distinct electronic properties and reactivity compared to similar compounds. This uniqueness may translate to different biological activities or applications in materials science.
Propiedades
Número CAS |
918135-81-6 |
|---|---|
Fórmula molecular |
C20H21NO2S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-(1-ethynylcyclohexyl)-3-phenylmethoxythiophene-2-carboxamide |
InChI |
InChI=1S/C20H21NO2S/c1-2-20(12-7-4-8-13-20)21-19(22)18-17(11-14-24-18)23-15-16-9-5-3-6-10-16/h1,3,5-6,9-11,14H,4,7-8,12-13,15H2,(H,21,22) |
Clave InChI |
YIDLZBQUVVHZJM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14176473.png)
![1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B14176480.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176499.png)
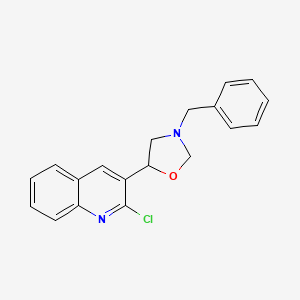
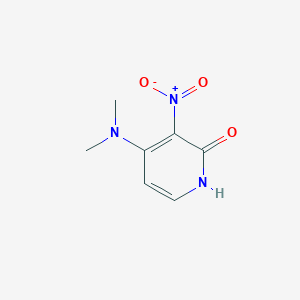
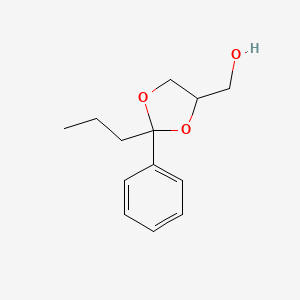

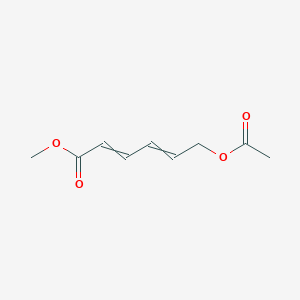
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
